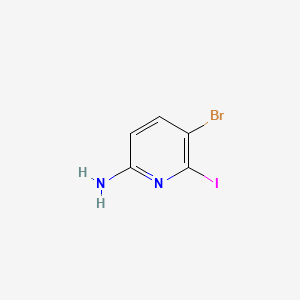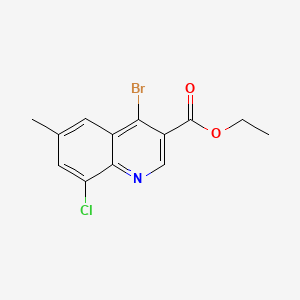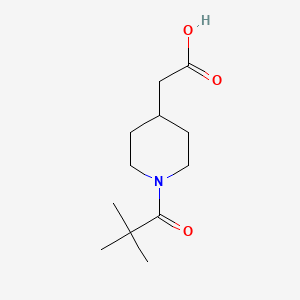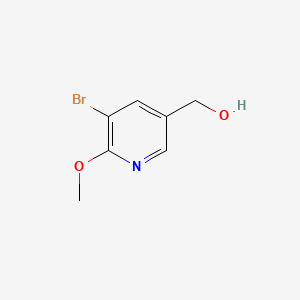
(5-Bromo-6-methoxypyridin-3-yl)methanol
Vue d'ensemble
Description
“(5-Bromo-6-methoxypyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H8BrNO2 and a molecular weight of 218.05 . It is an active pharmaceutical ingredient and an adjuvant .
Synthesis Analysis
The synthesis of “(5-Bromo-6-methoxypyridin-3-yl)methanol” can be achieved from 5-Bromo-3-formylpyridine . The process involves several steps, including esterification, reaction with Meerwein’s salt, reduction with diisobutylaluminum hydride (DIBAL-H), chlorination with titanium chloride (TiCl4), and further reactions .Molecular Structure Analysis
The InChI code for “(5-Bromo-6-methoxypyridin-3-yl)methanol” is1S/C7H8BrNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-3,10H,4H2,1H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
“(5-Bromo-6-methoxypyridin-3-yl)methanol” has a density of 1.6±0.1 g/cm3 and a boiling point of 302.4±37.0 °C at 760 mmHg . It is a solid at room temperature .Applications De Recherche Scientifique
Protonation Sites and Hydrogen Bonding
- The synthesis and structural characterization of derivatives of N-(6-methoxypyridin-3-yl) involving protonation and distinct intermolecular hydrogen bonding patterns are significant (Böck et al., 2021).
Reactions of Alkyl Radicals
- Studies on alkyl radicals containing different beta-leaving groups, including methoxypyridines, elucidate the formation of olefin cation radicals and their subsequent reactions (Bales et al., 2001).
Total Synthesis of Biologically Active Compounds
- The total synthesis of biologically active, naturally occurring compounds starting from derivatives of (6-methoxypyridin-3-yl)methanol demonstrates the compound's utility in complex organic syntheses (Akbaba et al., 2010).
Efficient Synthesis Methods
- An efficient synthesis method for 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid, related to (5-Bromo-6-methoxypyridin-3-yl)methanol, has been developed, highlighting its significance in medicinal chemistry (Hirokawa et al., 2000).
Ligand Exchange Reactions
- The study of ligand exchange reactions involving methoxypyridine compounds provides insights into the reactivity of these molecules in coordination chemistry (Klausmeyer et al., 2003).
Directive Influence in Nitration
- The directive influence of substituents in nitration reactions of pyridine derivatives, including methoxypyridine, has been investigated, which is relevant for understanding electrophilic aromatic substitution mechanisms (Hertog et al., 2010).
Large-Scale Synthesis Techniques
- Methodologies for large-scale synthesis of compounds containing the methoxypyridine moiety have been developed, which are significant for industrial applications (Morgentin et al., 2009).
Safety And Hazards
The safety information for “(5-Bromo-6-methoxypyridin-3-yl)methanol” indicates that it is classified under GHS07, with hazard statements H315, H319, and H335 . This suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .
Propriétés
IUPAC Name |
(5-bromo-6-methoxypyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVGALPEXSSYHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-6-methoxypyridin-3-yl)methanol | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-Fluoro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B572035.png)
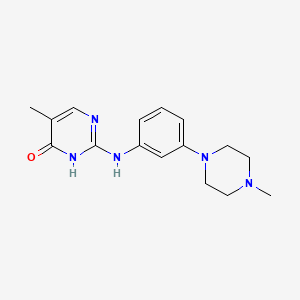
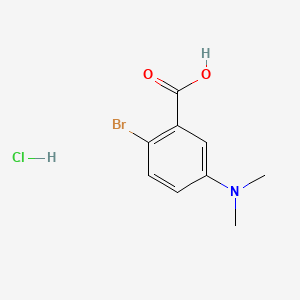
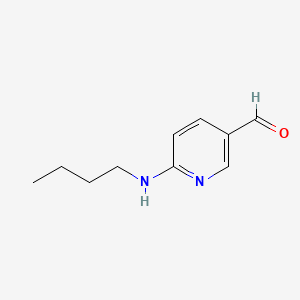
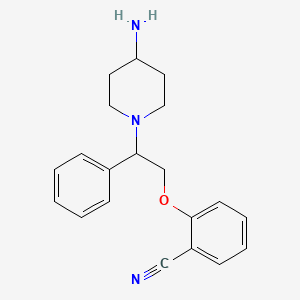
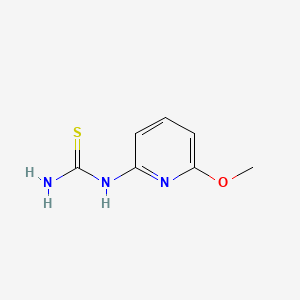
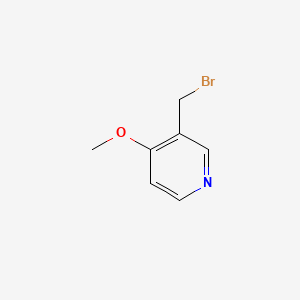
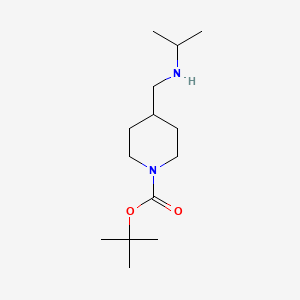
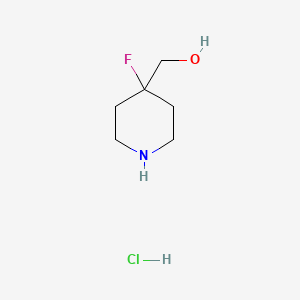
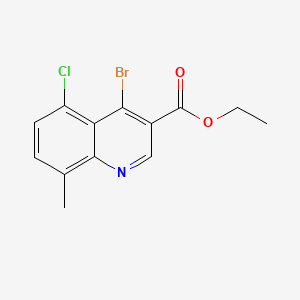
![Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B572052.png)
